

10-Undecyn-1-ol CAS number 2774-84-7

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Compound of Interest

Compound Name: 10-Undecyn-1-ol

Cat. No.: B139984

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An In-depth Technical Guide to **10-Undecyn-1-ol** (CAS: 2774-84-7)

Introduction

10-Undecyn-1-ol (CAS Number: 2774-84-7) is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol functional group.^[1] This unique structure makes it a valuable intermediate and building block in various fields of organic synthesis. Its molecular formula is $C_{11}H_{20}O$, and it has a molecular weight of 168.28 g/mol.^[2] The presence of both a reactive hydroxyl group and a terminal triple bond allows for selective modifications at either end of the C_{11} chain, making it a versatile precursor for more complex molecules.^[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, applications, and safety protocols associated with **10-Undecyn-1-ol**, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

10-Undecyn-1-ol is a clear, colorless to pale yellow liquid at room temperature.^{[3][4]} It is characterized by specific physical constants and spectroscopic signatures that confirm its identity and purity.

Physicochemical Data

The key physical and chemical properties of **10-Undecyn-1-ol** are summarized in the table below.

Property	Value	Source(s)
CAS Number	2774-84-7	[3][4]
Molecular Formula	C ₁₁ H ₂₀ O	[3][4]
Molecular Weight	168.28 g/mol	[2][5]
Appearance	Clear colorless to pale yellow liquid	[3][4]
Form	Liquid	[3][6]
Density	0.877 g/mL at 20 °C	[7]
Boiling Point	110 - 111 °C at 4 mmHg	[6]
Refractive Index (n _{20/D})	1.4535 - 1.4605	[3]
Flash Point	100 °C (212 °F) - closed cup	
InChI Key	YUQZOUNRPZBQJK-UHFFFAOYSA-N	[3][5]
SMILES String	OCCCCCCCCC#C	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **10-Undecyn-1-ol**.

Technique	Key Signals / Data	Source(s)
Assay (GC)	≥95.0%	[3]
Fourier-Transform Infrared Spectroscopy (FTIR)	Conforms to structure	[3]
Kovats Retention Index (Standard Polar)	2318	[5]

Synthesis and Purification

The most common and established synthesis of **10-Undecyn-1-ol** involves the conversion of its more readily available alkene analogue, 10-undecen-1-ol.^[1] Other routes include the reduction of 10-undecynoic acid or its esters.^[1]

Synthesis from 10-Undecen-1-ol

This synthesis is a standard two-step transformation that proceeds via bromination of the double bond, followed by a double dehydrobromination to form the terminal alkyne.^[1]

This protocol is adapted from analogous procedures for converting terminal alkenes to alkynes.^[1]

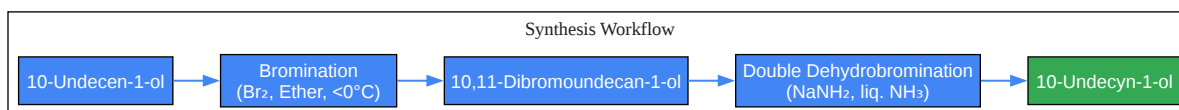
Step 1: Bromination of 10-Undecen-1-ol

- Dissolve 10-undecen-1-ol (1.0 eq.) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a dropping funnel and a stir bar.
- Cool the solution to below 0°C using an ice-salt bath.
- Slowly add a solution of bromine (Br₂, 1.0 eq.) in the same solvent dropwise from the dropping funnel. Maintain the temperature below 0°C throughout the addition. The disappearance of the bromine's reddish-brown color indicates its consumption.
- After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0°C.
- Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.
- Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude 10,11-dibromoundecan-1-ol, which can be used in the next step without further purification.

Step 2: Double Dehydrobromination

- In a three-necked flask equipped with a mechanical stirrer and a condenser cooled with dry ice/acetone, prepare a suspension of sodamide (NaNH₂, ~2.5 eq.) in liquid ammonia.^[8]

- Slowly add a solution of the crude 10,11-dibromoundecan-1-ol from Step 1 in a minimal amount of anhydrous ether to the stirred sodamide suspension.
- Stir the reaction mixture for several hours (typically 6-8 hours) while maintaining the liquid ammonia reflux.[1][8]
- After the reaction is complete, cautiously quench the excess sodamide by the slow addition of solid ammonium chloride.[8]
- Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
- Add water to the residue, and extract the aqueous phase with diethyl ether.
- Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the resulting crude **10-undecyn-1-ol**.



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Figure 1: General workflow for the synthesis of **10-Undecyn-1-ol** from 10-undecen-1-ol.

Purification

Crude **10-undecyn-1-ol** obtained from synthesis is typically purified by vacuum distillation or column chromatography on silica gel to achieve high purity (≥95.0%).[9]

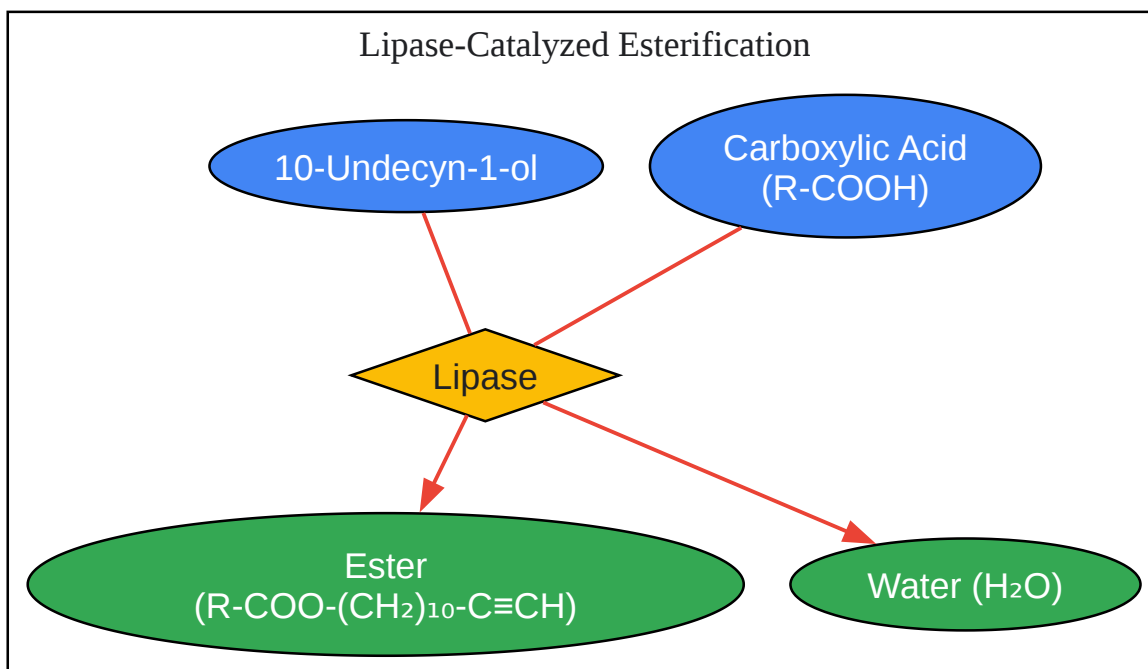
Chemical Reactivity and Applications

The bifunctional nature of **10-undecyn-1-ol** dictates its reactivity. The primary alcohol can undergo oxidation or esterification, while the terminal alkyne is a handle for coupling reactions, such as those used in "click chemistry," or for chain elongation.

Lipase-Catalyzed Esterification

The primary alcohol group of **10-undecyn-1-ol** is an excellent substrate for lipase-catalyzed esterification reactions.^[1] This biocatalytic method allows for the formation of esters under mild conditions, preserving the sensitive terminal alkyne functionality.^[1] The compound has been used in the esterification of pentanoic and stearic acids.^{[1][3][4]}

- To a solution of **10-undecyn-1-ol** (1.0 eq.) and a carboxylic acid (e.g., pentanoic acid, 1.0-1.5 eq.) in an appropriate organic solvent (e.g., hexane or toluene), add a commercial lipase preparation (e.g., Novozym 435).
- Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking or stirring. The removal of water, a byproduct, can drive the equilibrium towards the product, often achieved by performing the reaction under vacuum or with a molecular sieve.
- Monitor the reaction progress using TLC or GC analysis.
- Upon completion, filter off the immobilized lipase for reuse.
- Wash the organic solution with a mild aqueous base (e.g., NaHCO₃ solution) to remove unreacted acid, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
- Purify the product via column chromatography if necessary.

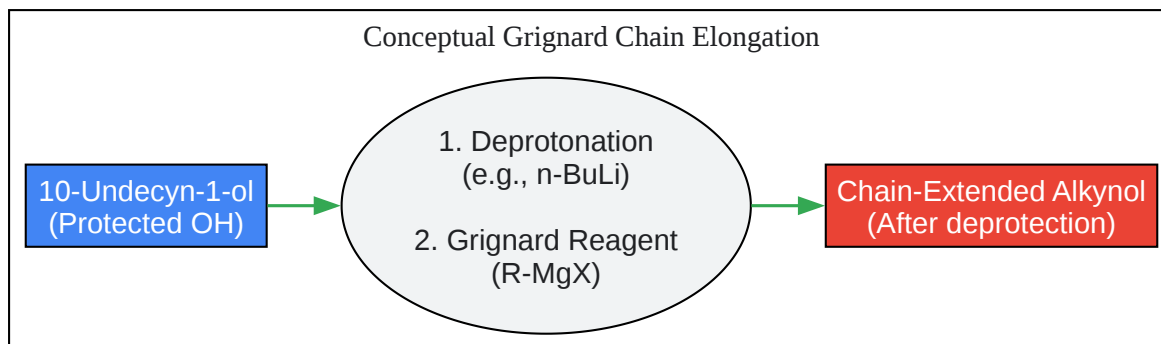


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Figure 2: Pathway of lipase-catalyzed esterification of **10-Undecyn-1-ol**.

Applications in Synthesis

- **Pheromone Synthesis:** **10-Undecyn-1-ol** is a key starting material for the stereospecific synthesis of insect pheromones, such as Bombykol, the sex pheromone of the silkworm moth.^[1]
- **Chain Elongation via Grignard Reactions:** The terminal alkyne can be deprotonated to form an acetylide, which can then act as a nucleophile. Alternatively, related long-chain alkynols can be synthesized using Grignard reactions for chain elongation, highlighting the utility of this structural motif.^[1]
- **Bifunctional Linker:** The dual functionality allows **10-undecyn-1-ol** to be used as a linker molecule.^[1] For example, it can be attached to a surface via the alcohol group (e.g., forming an ester with a carboxylated surface), leaving the terminal alkyne available for subsequent "click" reactions to attach biomolecules or other probes.^[1]



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Figure 3: Logic diagram for carbon chain extension using the terminal alkyne.

Biological and Pharmacological Properties

10-Undecyn-1-ol has been identified as a natural product in plants like *Kaempferia galanga* and *Azadirachta indica*.^{[1][5]} It is reported to possess antifungal and antibacterial activity.^[1]

Antimicrobial Activity

Extracts containing **10-undecyn-1-ol** have shown inhibitory effects against various bacteria.

Source Organism	Bacterial Species Tested	Observed Activity	Reported Concentration (MIC/MBC)	Source(s)
<i>Viola odorata</i> Linn (oil)	<i>Escherichia coli</i> , <i>Staphylococcus aureus</i>	Inhibitory and bactericidal	0.031 g/ml	^[1]
<i>Cladophora glomerata</i> (extract)	<i>E. coli</i> , <i>S. aureus</i> , <i>Klebsiella pneumoniae</i> , <i>Proteus mirabilis</i> , <i>Citrobacter</i>	Inhibitory	Not specified for pure compound	^[1]

Safety and Handling

Proper handling of **10-Undecyn-1-ol** is essential in a laboratory setting. It is a combustible liquid and requires specific storage and personal protective equipment.

Safety Aspect	Recommendation	Source(s)
Personal Protective Equipment (PPE)	Eyeshields, gloves, N95 dust mask (US)	[6]
Handling	Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation. Keep away from oxidizing agents.	[6]
Storage	Keep containers tightly closed in a dry, cool, and well-ventilated place.	[6]
Storage Class Code	10 - Combustible liquids	
First Aid (Eyes)	Rinse immediately with plenty of water for at least 15 minutes.	[6]
First Aid (Skin)	Wash off immediately with plenty of water for at least 15 minutes.	[6]
Fire Extinguishing Media	Carbon dioxide (CO ₂), powder, water spray.	[6]

Conclusion

10-Undecyn-1-ol is a highly versatile and valuable chemical intermediate. Its bifunctional nature, with a primary alcohol and a terminal alkyne, provides two distinct points for chemical modification, enabling its use in a wide range of applications from the synthesis of complex natural products like pheromones to its role as a molecular linker in materials science and biotechnology. Its inherent biological activity further broadens its potential applications. A

thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and development.

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